6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine
CAS No.: 88066-94-8
Cat. No.: VC19265513
Molecular Formula: C11H8N4
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88066-94-8 |
|---|---|
| Molecular Formula | C11H8N4 |
| Molecular Weight | 196.21 g/mol |
| IUPAC Name | 6-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
| Standard InChI | InChI=1S/C11H8N4/c1-2-4-9(5-3-1)10-7-15-8-13-14-11(15)6-12-10/h1-8H |
| Standard InChI Key | VIVKQBYHRRUKDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=NN=C3C=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₁H₈N₄) consists of a triazolopyrazine scaffold—a bicyclic system combining a triazole and pyrazine ring—with a phenyl group at the 6-position. This arrangement confers rigidity and planar geometry, enhancing its ability to interact with biological targets such as enzymes and receptors. The molecular weight of 196.21 g/mol and a calculated LogP value of approximately 2.1 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Manufacturing
General Synthetic Strategy
The synthesis of 6-phenyl triazolo[4,3-a]pyrazine involves condensation reactions between hydrazine derivatives and pyrazine precursors. A representative approach, adapted from methods used for structurally similar compounds, includes:
-
Condensation: Reacting 2-chloropyrazine with hydrazine hydrate in ethanol at 58–61°C for 15 hours to form a hydrazinopyrazine intermediate .
-
Cyclization: Treating the intermediate with trifluoroacetic anhydride and methanesulfonic acid under reflux to facilitate triazole ring closure .
-
Purification: Isolation via solvent extraction (methylene chloride/isopropanol) and crystallization using methyl tert-butyl ether (MTBE).
Optimization Challenges
Key challenges include minimizing side reactions during cyclization and achieving high purity. For instance, the patent CN102796104A reports a 93.3% purity for an intermediate using MTBE washing and vacuum drying . Scalability remains a concern, as multi-step reactions often require precise temperature control and specialized equipment .
Pharmacological Activities
Anti-Tumor Activity
Triazolopyrazines with substituents at the 6-position exhibit cytotoxicity against cancer cell lines. For example, derivatives modified with electron-withdrawing groups show IC₅₀ values of 1.2–4.8 μM against A549 (lung) and MCF-7 (breast) cells. The phenyl group in 6-phenyl[1,2,] triazolo[4,3-a]pyrazine may enhance hydrophobic interactions with kinase targets, though empirical validation is needed.
Comparative Analysis with Structural Analogs
This table highlights the diversity in pharmacological targeting and molecular complexity among triazolopyrazine derivatives. The 6-phenyl variant’s simpler structure may offer advantages in synthetic accessibility compared to fluorinated or nitro-substituted analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume